molecular formula C14H16F3NO B2672232 N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide CAS No. 2034561-54-9

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide

Cat. No.: B2672232
CAS No.: 2034561-54-9
M. Wt: 271.283
InChI Key: KULYFCXMESHAHU-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring is fluorinated to introduce the 4,4-difluoro substituents.

    Acylation: The fluorinated cyclohexyl ring is then acylated with 3-fluorophenylacetic acid or its derivatives to form the final product.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation and may vary depending on the context of its use.

Comparison with Similar Compounds

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-fluorocyclohexyl)-2-(3-fluorophenyl)acetamide: This compound has one less fluorine atom on the cyclohexyl ring.

    N-(4,4-difluorocyclohexyl)-2-phenylacetamide: This compound lacks the fluorine atom on the phenyl ring.

The presence and position of fluorine atoms in these compounds can significantly influence their chemical and biological properties, making this compound unique in its own right.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c15-11-3-1-2-10(8-11)9-13(19)18-12-4-6-14(16,17)7-5-12/h1-3,8,12H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULYFCXMESHAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC(=CC=C2)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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